molecular formula C9H12O B1330006 (3-Ethylphenyl)methanol CAS No. 53957-34-9

(3-Ethylphenyl)methanol

Cat. No. B1330006
CAS RN: 53957-34-9
M. Wt: 136.19 g/mol
InChI Key: JBXKSUUBAYVELX-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)methanol is a natural product found in Cedronella canariensis with data available.

Scientific Research Applications

Hydrogen Production from Methanol

(3-Ethylphenyl)methanol has been studied in the context of methanol's use as a liquid hydrogen carrier. Hydrogen production through methanol thermochemical conversion processes like methanol steam reforming, partial oxidation, and autothermal reforming is significant. These processes involve sophisticated catalyst development and reactor technology, focusing on copper-based catalysts known for their high activity and selectivity towards CO2. Recent advances also explore the use of different metals like zinc, zirconia, and palladium-zinc alloys for catalysts and the development of novel reactor structures such as Swiss-roll reactors to achieve heat recovery and energy savings in reactions (García et al., 2021).

Methanol Synthesis and Application

Methanol, derived from processes involving (3-Ethylphenyl)methanol, is a fundamental chemical with applications ranging from use as a clean-burning fuel to being a primary transportation fuel or fuel additive. The versatility of methanol in clean combustion and its potential as a peaking fuel in coal gasification combined cycle power stations are noteworthy. This indicates the relevance of (3-Ethylphenyl)methanol in the production and utilization of methanol in energy and industrial applications (Cybulski, 1994).

Methanol in Biotechnology and Biofuel Production

The use of methanol as a marker in assessing solid insulation condition in power transformers is an innovative application. This application leverages methanol's stability under different accelerated ageing temperatures and its role as an indicator of cellulosic solid insulation ageing in transformer mineral oil (Jalbert et al., 2019). Moreover, the potential of methanotrophs, bacteria that use methane (a component in (3-Ethylphenyl)methanol processes) as their sole carbon source, in generating valuable products like single-cell protein, biopolymers, and lipids for biodiesel and health supplements, highlights the biotechnological significance of methanol and its related compounds (Strong et al., 2015).

properties

IUPAC Name

(3-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKSUUBAYVELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968764
Record name (3-Ethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylphenyl)methanol

CAS RN

53957-34-9
Record name Benzenemethanol, ar-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Ethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (34 ml of a 2.5M solution in hexanes) was added to a solution of 1-bromo-3-ethylbenzene (15 g) in tetrahydrofuran (320 ml) at −78° C. After 1 hour N,N-dimethylformamide (15 ml) was added. The mixture was stirred at −78° C. for 1 hour and allowed to warm to room temperature. The mixture was quenched with aqueous ammonium chloride and partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and evaporated. The residue was dissolved in methanol (250 ml) and treated with sodium borohydride (1.51 g) portionwise. The mixture was stirred at room temperature for 16 hours, quenched with 2M HCl (100 ml) and stirred for 4 hours. The mixture was concentrated under reduced pressure and the residue partitioned between ethyl acetate and 2M HCl. The organic phase was dried (MgSO4), evaporated and the residue purified by chromatography eluting with 5-10% ethyl acetate in isohexane.
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solution
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0 (± 1) mol
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15 g
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reactant
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[Compound]
Name
hexanes
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320 mL
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15 mL
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (3.1 mL of 1.0 M solution in THF, 3.1 mmol) was added to a solution of methyl 3-ethylbenzoate (500 mg, 3.05 mmol) in THF (12 mL) at 0° C. After 2 h at 0° C., the reaction was quenched by the addition of saturated aqueous Rochelle's salt (50 mL) and stirred vigorously overnight at room temperature. The reaction mixture was extracted with Et2O (3×100 mL). The combined organic phase was dried (Na2SO4), filtered and concentrated in vacuo to afford (3-ethylphenyl)methanol which was shown to be ˜90% pure by 1H NMR analysis and was taken on without further purification.
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3.1 mL
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reactant
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500 mg
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12 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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